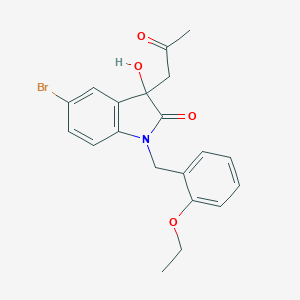![molecular formula C22H25N3O4S B246742 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B246742.png)
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and receptors that are involved in cancer cell proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and inhibit the replication of certain viruses. In addition, this compound has been shown to have low toxicity in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole in lab experiments include its high yield and purity, low toxicity, and potential applications in various fields. However, the limitations of using this compound include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole. These include further studies to understand its mechanism of action, optimization of its synthesis method, investigation of its potential applications in other fields, and development of more efficient and effective derivatives of this compound.
In conclusion, 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole is a benzimidazole derivative that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further studies are needed to fully understand its potential and to develop more efficient and effective derivatives of this compound.
Synthesis Methods
The synthesis of 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole involves the reaction of 2-(4-methoxyphenoxy)ethylamine with 2-(4-morpholinyl)-2-oxoethyl bromide in the presence of potassium carbonate and copper(I) iodide. This reaction leads to the formation of the desired compound in high yield and purity.
Scientific Research Applications
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
Molecular Formula |
C22H25N3O4S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C22H25N3O4S/c1-27-17-6-8-18(9-7-17)29-14-15-30-22-23-19-4-2-3-5-20(19)25(22)16-21(26)24-10-12-28-13-11-24/h2-9H,10-16H2,1H3 |
InChI Key |
SSORROYUURFZGD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{5-methyl-1-[3-(2-naphthyloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B246704.png)
![N-[2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B246709.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-benzimidazole](/img/structure/B246746.png)
![N-cyclopropyl-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B246747.png)
![1-ethyl-2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B246750.png)
![2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone](/img/structure/B246755.png)
![N-({1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B246770.png)


![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)

![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)
![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)